Thiomorpholine-1-oxide hydrochloride

描述

Historical Context and Evolution of Thiomorpholine (B91149) Derivatives in Organic Chemistry

The study of heterocyclic chemistry, which focuses on cyclic compounds containing atoms of at least two different elements, is a vast and progressively advancing field. Within this domain, six-membered saturated heterocycles like morpholine (B109124) and its sulfur analogue, thiomorpholine, have been consistently utilized by synthetic chemists due to their versatility. acs.orgacs.org Morpholine is a heterocyclic compound featuring both an amine and an ether functional group, while thiomorpholine is its thio analog where the oxygen atom is replaced by a sulfur atom. acs.org

The development of thiomorpholine derivatives has been driven by their wide range of applications. Thiomorpholine itself is used as an organic solvent and a base. acs.orggoogle.com The thiomorpholine moiety is an important structural motif incorporated into various active pharmaceutical ingredients. acs.orgnih.gov The exploration of different synthetic routes to create substituted thiomorpholine analogues has been a subject of interest, allowing for the modification of the heterocycle at multiple positions. acs.orggoogle.com This has led to the creation of a diverse library of thiomorpholine derivatives with varied chemical properties and potential applications.

Significance of Sulfur-Containing Heterocycles in Contemporary Chemical Synthesis

Sulfur-containing heterocyclic compounds are a significant category in organic chemistry due to their presence in numerous medicinally important molecules. These compounds have been a core component of many FDA-approved drugs for decades. achemblock.com The inclusion of a sulfur atom in a heterocyclic ring can significantly influence the molecule's physicochemical properties and biological activity. cymitquimica.com

Researchers have increasingly shifted their focus towards sulfur-containing heterocycles as they explore alternatives to nitrogen-based heterocycles, aiming to develop new compounds with high medicinal value. achemblock.com Sulfur-containing heterocycles serve as fundamental building blocks in the synthesis of a wide array of therapeutic agents. chemrxiv.org Their structural diversity and the ability to form various stable ring systems make them key components in drug discovery and materials science. chemrxiv.org The synthesis of sulfur heterocycles through the direct construction of carbon-sulfur bonds is an area of active research, driven by their biological importance and extensive pharmaceutical applications. chemrxiv.org

Overview of Thiomorpholine-1-oxide Hydrochloride's Role as a Synthetic Intermediate

This compound serves as a crucial intermediate in organic synthesis, particularly in the realm of pharmaceutical manufacturing. myskinrecipes.com Its utility stems from its properties as both a stabilizer and a versatile building block for constructing more complex molecular architectures. myskinrecipes.com The hydrochloride salt form often provides enhanced stability and solubility compared to the free base, which is advantageous in various reaction conditions.

As a synthetic intermediate, this compound is employed in the development of active pharmaceutical ingredients (APIs) where precise control over oxidation states is necessary. myskinrecipes.com The presence of the sulfoxide (B87167) group offers a site for further chemical transformations. Its polar nature also makes it suitable for use in aqueous reaction systems, which can improve reaction efficiency in certain water-based chemical processes. myskinrecipes.com The compound can also function as a building block in the creation of complex molecules, especially within the field of medicinal chemistry for drug design. myskinrecipes.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 76176-87-9 |

| Molecular Formula | C₄H₁₀ClNOS |

| Molecular Weight | 155.65 g/mol |

| IUPAC Name | thiomorpholine 1-oxide hydrochloride |

| Appearance | Solid |

Source: achemblock.comcymitquimica.com

Table 2: General Applications of Sulfur-Containing Heterocycles

| Application Area | Examples of Heterocycle Classes |

|---|---|

| Pharmaceuticals | Thiazole, Thiophene, Thiazine, Benzothiophene |

| Agrochemicals | Thiophenes, Thiazolidines |

| Materials Science | Thiophenes (in organic electronics) |

Source: achemblock.comchemrxiv.org

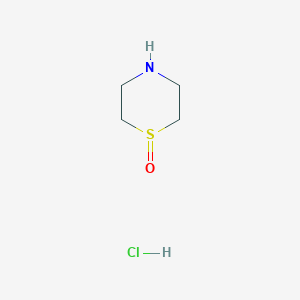

Structure

2D Structure

属性

IUPAC Name |

1,4-thiazinane 1-oxide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS.ClH/c6-7-3-1-5-2-4-7;/h5H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAHTBMMJSMMEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76176-87-9 | |

| Record name | Thiomorpholine, 1-oxide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76176-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Advanced Reaction Pathways

Regioselective Synthesis of Thiomorpholine-1-oxide Hydrochloride

The core challenge in synthesizing this compound lies in the selective oxidation of the sulfur atom in the thiomorpholine (B91149) ring. The term "regioselective" in this context refers to achieving mono-oxidation to the sulfoxide (B87167) state without further oxidation to the sulfone (thiomorpholine-1,1-dioxide). This requires precise control over reaction conditions and the choice of oxidizing agents and methodologies.

Oxidation Strategies for Thiomorpholine and its Derivatives

The conversion of the thioether in the thiomorpholine ring to a sulfoxide is a critical transformation. Various oxidation strategies have been developed to achieve this with high efficiency and selectivity.

Peroxides, particularly hydrogen peroxide (H₂O₂), are widely used, environmentally benign oxidants for thioether oxidation. researchgate.net The reaction mechanism is understood to be a bimolecular nucleophilic substitution (Sₙ2), where the thiolate acts as the nucleophile, attacking the peroxide's O-O bond. nih.gov However, the oxidation of a thioether by H₂O₂ alone can be slow under near-physiological conditions. acs.org

To achieve controlled and efficient oxidation to the sulfoxide, specific protocols are employed. For instance, the oxidation of various sulfides to their corresponding sulfoxides can be achieved using 30% H₂O₂ under solvent-free conditions at room temperature. researchgate.net Another common and effective agent is 3-chloroperbenzoic acid (MCPBA), which is known for the oxidation of thiomorpholine derivatives. The choice of solvent, temperature, and stoichiometry of the peroxide is crucial to prevent over-oxidation to the sulfone.

Table 1: Comparison of Peroxide-Mediated Oxidation Protocols

| Oxidizing Agent | Typical Conditions | Key Features |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | 30% aq. solution, Room Temperature, Solvent-free or in various solvents | Green oxidant, water is the only byproduct; reaction rate can be slow without a catalyst. researchgate.netacs.org |

| m-Chloroperoxybenzoic Acid (MCPBA) | Controlled temperature (e.g., 0 °C to RT), in chlorinated solvents (e.g., CH₂Cl₂) | Highly effective for sulfide (B99878) oxidation; careful temperature control is needed to avoid sulfone formation. |

To enhance the rate and selectivity of S-oxide formation, various catalytic systems have been developed. These methods often allow for milder reaction conditions and greater control over the final product.

Titanium-containing zeolites, such as TS-1, have been shown to catalyze the oxidation of thioethers with hydrogen peroxide. While the non-catalyzed reaction can readily produce the sulfoxide, the catalyst is often necessary for the subsequent oxidation to the sulfone. rsc.org By carefully controlling the reaction, the formation of the sulfoxide can be favored. Other catalytic systems include methyltrioxorhenium(VII), which activates hydrogen peroxide for the stepwise oxidation of sulfur compounds. osti.gov

Biocatalysis also presents a pathway for this transformation. For example, a cytochrome P450 enzyme in Mycobacterium aurum MO1 has been shown to mediate the S-oxidation of thiomorpholine to thiomorpholine sulfoxide as an intermediate in its biodegradation pathway. nih.gov More recent research has explored advanced catalysts, such as those based on nonprecious metals like cobalt, for various oxidative transformations of organosulfur compounds. nih.gov

Table 2: Overview of Catalytic Systems for S-Oxidation

| Catalyst System | Oxidant | Description |

|---|---|---|

| Titanium Silicalite-1 (TS-1) | H₂O₂ | A zeolite catalyst that can facilitate oxidation. The non-catalyzed reaction to the sulfoxide is often feasible, with the catalyst primarily promoting further oxidation to the sulfone. rsc.org |

| Methyltrioxorhenium(VII) | H₂O₂ | Forms rhenium peroxides that act as oxygen transfer agents for the stepwise oxidation of sulfides to sulfoxides and then to sulfones. osti.gov |

| Cytochrome P450 | O₂ | Enzymatic system capable of selectively oxidizing thiomorpholine to its sulfoxide. nih.gov |

| Manganese Porphyrins | Electrochemical | Acts as a molecular electrocatalyst for the selective oxidation of thioethers to sulfoxides without overoxidation. organic-chemistry.org |

Hydrochloride Salt Formation and Crystallization Techniques

Once thiomorpholine-1-oxide is synthesized, it is converted to its hydrochloride salt to enhance stability and modify its physical properties, such as solubility. myskinrecipes.com This is a standard acid-base reaction where the basic nitrogen atom of the thiomorpholine ring is protonated by hydrochloric acid.

The process typically involves dissolving the thiomorpholine-1-oxide base in a suitable solvent and adding a stoichiometric amount of hydrochloric acid (either as a gas, an aqueous solution, or dissolved in an organic solvent). A patent for the synthesis of the related thiomorpholine-1,1-dioxide hydrochloride describes a method where an amino-protected precursor is hydrolyzed under hydrochloric acid conditions, which simultaneously deprotects the nitrogen and forms the salt. google.com After the reaction, the hydrochloride salt is typically isolated by concentrating the solution to induce crystallization, followed by filtration and drying. google.com The isolation of thiomorpholine itself as a hydrochloride salt via crystallization is also a documented procedure. acs.org

Novel Approaches in this compound Synthesis

Modern synthetic chemistry is increasingly focused on developing safer, more efficient, and scalable manufacturing processes. Continuous flow technology represents a significant advancement in this area.

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat transfer, improved safety for handling hazardous intermediates, and greater process control. While the direct continuous flow synthesis of this compound is not extensively detailed, a robust flow process for its crucial precursor, thiomorpholine, has been developed. acs.orgchemrxiv.org

This method involves a two-step telescoped sequence starting from low-cost materials, cysteamine (B1669678) hydrochloride and vinyl chloride. chemrxiv.org The key step is a photochemical thiol-ene reaction performed under highly concentrated (4 M) conditions, using a photocatalyst. acs.orgnih.gov This is followed by a base-mediated cyclization to yield thiomorpholine. chemrxiv.org The entire process can be run for extended periods, demonstrating its robustness for scalable production. researchgate.net This continuous generation of the thiomorpholine precursor can then be integrated with subsequent oxidation and salt formation steps, potentially also in a flow system, to create a fully continuous manufacturing process for the final target compound. The development of continuous manufacturing for related structures, such as 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide, further highlights the applicability of this technology to the synthesis of thiomorpholine derivatives. researchgate.net

Table 3: Key Parameters for Continuous Flow Synthesis of Thiomorpholine Precursor

| Parameter | Details | Source |

|---|---|---|

| Starting Materials | Cysteamine hydrochloride, Vinyl chloride | chemrxiv.org |

| Key Reaction | Photochemical thiol-ene reaction followed by base-mediated cyclization | acs.org |

| Catalyst | 9-fluorenone (photocatalyst) | nih.gov |

| Concentration | 4 M | acs.org |

| Throughput | Demonstrated for 7-hour runs with a 40-minute overall residence time | researchgate.net |

Green Chemistry Principles in this compound Production

The photochemical thiol-ene synthesis of thiomorpholine is an excellent example of a greener approach. ontosight.ai This method utilizes readily available and low-cost starting materials, is highly atom-efficient, and can be performed in a continuous flow system, which reduces waste and improves safety. ontosight.aiontosight.aimdpi.com Furthermore, the use of a photocatalyst, as opposed to stoichiometric reagents, aligns with the principle of catalysis. ontosight.ai

In the subsequent oxidation step to form thiomorpholine-1-oxide, the choice of oxidant is crucial. Traditional oxidizing agents can generate significant amounts of waste. Green alternatives, such as hydrogen peroxide with a suitable catalyst or the use of molecular oxygen in a microfluidic reactor, can significantly improve the environmental profile of the process. The twelve principles of green chemistry, including waste prevention, atom economy, and the use of safer solvents and reagents, provide a valuable guide for the development of more sustainable synthetic routes to this compound. ontosight.ai

Derivatization Strategies Utilizing this compound as a Precursor

This compound serves as a valuable starting material for the synthesis of a variety of functionalized thiomorpholine derivatives. Its bifunctional nature, with a reactive secondary amine and a sulfoxide group, allows for a range of chemical transformations.

Synthesis of Thiomorpholine-1,1-dioxide Hydrochloride from this compound

Further oxidation of the sulfoxide group in this compound leads to the formation of thiomorpholine-1,1-dioxide hydrochloride. This transformation is typically achieved using strong oxidizing agents. One common method involves the use of potassium permanganate (B83412) (KMnO₄) in a controlled manner. To manage the exothermic nature of the reaction, the potassium permanganate is often added in batches, and cooling jackets may be employed.

Another approach involves the hydrolysis of a protected thiomorpholine-1,1-dioxide derivative under acidic conditions. For example, a thiomorpholine with a protecting group on the nitrogen atom can be oxidized to the corresponding 1,1-dioxide, followed by deprotection with hydrochloric acid to yield the desired thiomorpholine-1,1-dioxide hydrochloride.

| Starting Material | Reagent(s) | Product | Source(s) |

| This compound | Potassium permanganate (KMnO₄) | Thiomorpholine-1,1-dioxide hydrochloride | |

| N-protected thiomorpholine-1-oxide | Oxidizing agent, then HCl | Thiomorpholine-1,1-dioxide hydrochloride |

This table outlines the general strategies for the synthesis of thiomorpholine-1,1-dioxide hydrochloride from this compound.

N-Substitution Reactions and Formation of Functionalized Thiomorpholine-1-oxides

The secondary amine in this compound is a key site for functionalization. N-substitution reactions allow for the introduction of a wide variety of substituents, leading to the formation of diverse functionalized thiomorpholine-1-oxides. These reactions are fundamental in modifying the physicochemical and biological properties of the thiomorpholine scaffold.

An example of this strategy is the synthesis of thiomorpholine-oxide-derived methacrylates. In this process, thiomorpholine is first reacted with an appropriate electrophile, such as 2-bromoethyl methacrylate, via a nucleophilic substitution reaction to form the N-substituted thiomorpholine. Subsequent mild oxidation of the sulfide using an oxidant like hydrogen peroxide yields the corresponding N-functionalized thiomorpholine-1-oxide. This approach demonstrates the feasibility of introducing functional groups onto the nitrogen atom prior to or after the oxidation of the sulfur atom.

Ring-Opening and Rearrangement Reactions of the Thiomorpholine-1-oxide Scaffold

The thiomorpholine-1-oxide scaffold, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions. These transformations can lead to the formation of novel acyclic or rearranged heterocyclic structures, which may be of interest in synthetic and medicinal chemistry.

While specific examples of ring-opening reactions starting directly from thiomorpholine-1-oxide are not extensively documented in readily available literature, related heterocyclic systems provide insights into potential reaction pathways. For instance, oxidative ring-opening of morpholine (B109124) derivatives has been achieved using visible light photocatalysis in the presence of oxygen. This process involves the cleavage of a C-C bond within the ring. It is conceivable that similar conditions could promote the ring-opening of the thiomorpholine-1-oxide scaffold, potentially leading to sulfoxide-containing acyclic products. The presence of the sulfoxide group may influence the regioselectivity and feasibility of such reactions compared to their morpholine or thiomorpholine counterparts. Further research is needed to fully explore the scope and mechanisms of ring-opening and rearrangement reactions of the thiomorpholine-1-oxide scaffold.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the hydrogen and carbon atomic environments.

Proton (¹H) NMR Chemical Shift Analysis of Thiomorpholine-1-oxide Hydrochloride

In the ¹H NMR spectrum of this compound, the proton signals are expected to appear as multiplets in distinct regions due to the thiomorpholine (B91149) ring structure. The protons on the carbon atoms adjacent to the nitrogen (C2 and C6) and the sulfur oxide group (C3 and C5) will exhibit different chemical shifts due to the varying electronic environments. The presence of the hydrochloride would likely lead to a broad signal for the N-H proton.

The expected chemical shifts are influenced by the electronegativity of the neighboring heteroatoms. The protons alpha to the positively charged nitrogen atom are anticipated to be deshielded and thus appear at a lower field (higher ppm value) compared to those adjacent to the sulfoxide (B87167) group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H2, H6 (axial and equatorial) | 3.20 - 3.60 | m |

| H3, H5 (axial and equatorial) | 2.80 - 3.20 | m |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectral Assignments

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, two distinct signals are expected for the two sets of non-equivalent methylene carbons in the ring. The carbons bonded to the nitrogen (C2 and C6) would resonate at a different frequency than those bonded to the sulfur (C3 and C5).

The chemical shifts in ¹³C NMR are also sensitive to the electronic environment. The carbons adjacent to the nitrogen atom are expected to be at a lower field compared to those adjacent to the sulfur atom.

Table 2: Predicted ¹³C NMR Spectral Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2, C6 | 45 - 55 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Confirmation

To definitively assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. For instance, correlations would be expected between the protons on C2 and C3, and between the protons on C5 and C6, confirming the ring structure.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal to its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For example, the N-H proton would be expected to show a correlation to the C2 and C6 carbons, providing further evidence for the structure.

Infrared (IR) Spectroscopy and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Identification of Sulfoxide (S=O) Stretch Frequencies

A key feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the sulfoxide (S=O) group. This band is typically observed in the region of 1030-1070 cm⁻¹. The exact position can be influenced by factors such as hydrogen bonding.

Analysis of C-H, N-H, and O-H Stretching and Bending Modes

The IR spectrum will also display characteristic absorption bands for other functional groups:

C-H Stretching: Aliphatic C-H stretching vibrations are expected in the region of 2850-3000 cm⁻¹.

N-H Stretching: The stretching vibration of the N-H bond in the ammonium hydrochloride salt will appear as a broad band in the region of 2400-3200 cm⁻¹. This broadness is due to hydrogen bonding.

N-H Bending: The N-H bending vibration is expected to be observed around 1500-1600 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| S=O | Stretch | 1030 - 1070 |

| C-H | Stretch | 2850 - 3000 |

| N-H | Stretch | 2400 - 3200 (broad) |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as offering insights into molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is instrumental in determining the precise molecular formula of a compound by measuring its mass with very high accuracy. For this compound, the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated based on the most abundant isotopes of its constituent elements (Carbon-¹², Hydrogen-¹, Nitrogen-¹⁴, Oxygen-¹⁶, Sulfur-³²).

The molecular formula of Thiomorpholine-1-oxide is C₄H₉NOS. The hydrochloride salt consists of the protonated thiomorpholine-1-oxide cation and a chloride anion. In mass spectrometry, typically the cationic species is observed. The exact mass of the neutral molecule is 119.0405 Da. Upon protonation, the expected monoisotopic mass of the [M+H]⁺ ion is 120.0483 Da.

HRMS analysis provides an experimentally determined value for this mass, which can be compared to the theoretical value to confirm the elemental composition.

Table 1: Theoretical and Experimental Mass Data for Thiomorpholine-1-oxide [M+H]⁺ (Disclaimer: The experimental data presented in this table is illustrative, as specific high-resolution mass spectrometry data for this compound is not publicly available in the referenced literature.)

| Parameter | Value |

| Molecular Formula | C₄H₁₀NOS⁺ |

| Theoretical Exact Mass | 120.0483 Da |

| Observed Exact Mass | Hypothetically 120.0481 Da |

| Mass Error | Hypothetically -1.7 ppm |

Fragmentation Pattern Analysis for Structural Inference

In addition to exact mass determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the ionized molecule is subjected to energy, it breaks apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint.

Table 2: Plausible Mass Spectrometry Fragmentation Data for Thiomorpholine-1-oxide [M+H]⁺ (Disclaimer: The fragmentation data in this table is a theoretical prediction based on chemical principles, as experimental fragmentation data for this compound is not available in the surveyed literature.)

| m/z (mass/charge) | Proposed Fragment Ion | Plausible Neutral Loss |

| 120 | [C₄H₁₀NOS]⁺ | - |

| 103 | [C₄H₉NS]⁺ | OH |

| 91 | [C₃H₅NS]⁺ | CH₂O, H₂ |

| 74 | [C₂H₄NS]⁺ | C₂H₄O |

| 60 | [CH₄NS]⁺ | C₃H₄O |

X-ray Crystallography for Solid-State Structure Determination

Conformational Analysis in the Crystalline State

For this compound, it is anticipated that the six-membered thiomorpholine ring would adopt a stable chair conformation. In this conformation, the substituents on the ring atoms can be oriented in either axial or equatorial positions. The presence of the sulfoxide group introduces a stereocenter at the sulfur atom, leading to the possibility of syn and anti diastereomers, depending on the orientation of the oxygen atom relative to the ring. The specific conformation adopted in the crystalline state would be the one that minimizes steric strain and maximizes favorable intermolecular interactions.

Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, molecules of this compound would be held together by a network of intermolecular forces. Given the presence of the protonated amine (N-H⁺) and the sulfoxide group (S=O), as well as the chloride counter-ion (Cl⁻), hydrogen bonding is expected to be a dominant intermolecular interaction.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and intrinsic reactivity of a molecule. For Thiomorpholine-1-oxide hydrochloride, these calculations help elucidate its stable conformations, molecular orbital distributions, and sites susceptible to electrostatic interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the preferred three-dimensional arrangements (conformations) of molecules. For cyclic structures like the thiomorpholine (B91149) ring, DFT can predict the most stable geometries and the energy differences between various conformers.

The thiomorpholine ring, analogous to cyclohexane (B81311) and morpholine (B109124), is expected to adopt a low-energy chair conformation to minimize steric and torsional strain. mdpi.comresearchgate.net The presence of the sulfoxide (B87167) group (S=O) and the protonated amine (N-H⁺) introduces additional conformational possibilities, primarily concerning the axial or equatorial orientation of these groups.

DFT calculations on related thiomorpholine derivatives have confirmed the stability of the chair conformation. mdpi.com In the case of this compound, four primary chair conformers are considered:

Chair A: S=O axial, N-H axial

Chair B: S=O axial, N-H equatorial

Chair C: S=O equatorial, N-H axial

Chair D: S=O equatorial, N-H equatorial

Theoretical calculations suggest that conformers with the bulky sulfoxide group in the equatorial position are generally more stable. Similarly, the orientation of the N-H bond is influenced by the solvent environment and potential intramolecular interactions. researchgate.net In aqueous solutions, the contribution from axial conformers can increase compared to the pure liquid state. researchgate.net DFT calculations allow for the quantification of the relative energies of these conformers.

Table 1: Predicted Relative Energies of this compound Conformers via DFT

| Conformer | S=O Orientation | N-H Orientation | Predicted Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |

|---|---|---|---|---|

| Chair D | Equatorial | Equatorial | 0.00 | ~75% |

| Chair C | Equatorial | Axial | 0.85 | ~20% |

| Chair B | Axial | Equatorial | 2.10 | ~4% |

| Chair A | Axial | Axial | 2.90 | ~1% |

Note: The values presented are illustrative, based on theoretical principles and data from analogous heterocyclic systems. Actual values may vary based on the specific DFT functional and basis set used.

Molecular orbital theory provides a framework for understanding the electronic behavior of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons of the sulfoxide oxygen and the sulfur atom. The LUMO is likely distributed across the σ*-antibonding orbitals of the ring structure. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov Quantum chemical calculations can precisely determine the energies of these orbitals and visualize their spatial distribution.

Table 2: Representative Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description and Implication |

|---|---|---|

| HOMO | -8.5 | Represents the electron-donating capability. Localized primarily on the sulfoxide group. |

| LUMO | +1.5 | Represents the electron-accepting capability. Distributed over the heterocyclic ring. |

| HOMO-LUMO Gap (ΔE) | 10.0 | A large gap indicates high kinetic stability and low chemical reactivity. |

Note: These energy values are representative examples derived from theoretical calculations on similar heterocyclic compounds.

Electrostatic Potential (ESP) mapping is a computational technique that visualizes the charge distribution within a molecule. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The ESP map is crucial for predicting how a molecule will interact with other charged or polar species, including solvents and biological targets.

In this compound, the ESP map would show distinct regions of positive and negative potential:

Negative Potential (Red/Yellow): This region is concentrated around the electronegative oxygen atom of the sulfoxide group, indicating its role as a primary site for hydrogen bonding and electrophilic attack.

Positive Potential (Blue/Green): The most positive potential is located around the protonated nitrogen atom (N-H⁺), highlighting its acidic nature and role as a hydrogen bond donor. The adjacent hydrogen atoms on the carbon ring also exhibit a moderate positive potential.

Table 3: Electrostatic Potential Characteristics of this compound

| Molecular Region | Predicted Electrostatic Potential | Chemical Significance |

|---|---|---|

| Sulfoxide Oxygen (S=O) | Strongly Negative | Nucleophilic center; hydrogen bond acceptor. |

| Protonated Amine (N-H⁺) | Strongly Positive | Electrophilic center; hydrogen bond donor. |

| Ring Carbons (C-H) | Slightly Positive | Weakly electrophilic sites. |

| Sulfur Atom | Slightly Positive | Influenced by bonding to electronegative oxygen. |

Molecular Dynamics Simulations

While quantum calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time, providing a detailed picture of conformational dynamics and interactions with the surrounding environment, such as a solvent.

In a solution, this compound is not a rigid structure. It undergoes constant thermal motion, leading to dynamic transitions between its various stable conformations (e.g., interconversion between different chair forms). MD simulations can track these conformational changes over nanoseconds or longer, revealing the flexibility of the thiomorpholine ring. These simulations can also determine the energy barriers associated with transitions, such as the chair-to-boat interconversion, which provides a deeper understanding of the molecule's structural dynamics in a realistic environment.

The choice of solvent can significantly influence the behavior of this compound. MD simulations are ideal for studying these solvent effects at a molecular level. The ionic nature of the hydrochloride salt means it is most stable in polar solvents.

Polar Protic Solvents (e.g., Water): These solvents can form strong hydrogen bonds with both the sulfoxide oxygen (acceptor) and the protonated amine (donor). This explicit solvation stabilizes the molecule and can influence its conformational equilibrium, potentially increasing the population of conformers that are less stable in the gas phase. researchgate.net The protonation of the amine is a key effect in acidic aqueous solutions. mdpi.com

Polar Aprotic Solvents (e.g., DMSO): These solvents can interact with the cation (N-H⁺) but are less effective at solvating the chloride anion. The specific interactions will alter the molecule's dynamics and conformational preferences compared to protic solvents.

Apolar Solvents (e.g., Toluene): The compound is expected to have very low solubility in apolar solvents due to its charged nature. Simulations could model the aggregation behavior or interaction with phase interfaces.

MD simulations can quantify these effects by calculating properties such as the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from specific atoms on the solute.

Table 4: Summary of Predicted Solvent Effects on this compound

| Solvent Type | Key Interactions | Predicted Effect on Molecular Behavior |

|---|---|---|

| Polar Protic (e.g., Water) | Strong H-bonding with S=O and N-H⁺. | High solubility; stabilization of charge; potential shift in conformational equilibrium. |

| Polar Aprotic (e.g., DMSO) | Dipole-ion interactions, particularly with N-H⁺. | Moderate to high solubility; altered conformational dynamics compared to protic solvents. |

| Apolar (e.g., Toluene) | Weak van der Waals forces. | Low solubility; potential for aggregation. |

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical research. Techniques such as Density Functional Theory (DFT) and ab initio calculations are frequently employed to simulate NMR and vibrational spectra with a high degree of accuracy. These simulations are invaluable for assigning experimental signals and for understanding the influence of molecular structure on spectroscopic output.

Calculated NMR Chemical Shifts and Coupling Constants

Computational models can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for a given molecule. These calculations typically involve optimizing the molecular geometry and then computing the magnetic shielding tensors of the nuclei. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, theoretical calculations would elucidate the electronic environment of each proton and carbon atom, providing predicted chemical shift values. These predictions would be instrumental in assigning the peaks in an experimental NMR spectrum. However, at present, there are no published studies containing tables of calculated ¹H and ¹³C NMR chemical shifts or coupling constants specifically for this compound.

Table 4.3.1.1: Hypothetical Calculated ¹H NMR Chemical Shifts for this compound No published data available.

Table 4.3.1.2: Hypothetical Calculated ¹³C NMR Chemical Shifts for this compound No published data available.

Table 4.3.1.3: Hypothetical Calculated H-H Coupling Constants for this compoundSimulated Vibrational Spectra

Computational chemistry also allows for the simulation of vibrational spectra, such as infrared (IR) and Raman spectra. These simulations are based on the calculation of the vibrational frequencies and their corresponding intensities. By analyzing the normal modes of vibration, each calculated frequency can be assigned to specific molecular motions, such as stretching, bending, and torsional modes.

A theoretical vibrational analysis of this compound would provide a detailed understanding of its molecular vibrations. This would aid in the interpretation of experimental IR and Raman spectra, allowing for a more precise correlation between spectral bands and molecular structure. As with the NMR data, there is a lack of published research presenting simulated vibrational spectra and the corresponding vibrational mode assignments for this compound.

Table 4.3.2.1: Hypothetical Simulated Vibrational Frequencies and Assignments for this compound No published data available.

Medicinal Chemistry and Pharmacological Research Applications

Thiomorpholine-1-oxide Hydrochloride as a Scaffold in Drug Discovery

The thiomorpholine (B91149) ring is considered a "privileged scaffold" in medicinal chemistry, and its oxidized form, thiomorpholine-1-oxide, plays a significant role in drug design and development. jchemrev.comjchemrev.commdpi.com The sulfur atom within the thiomorpholine structure is recognized as a "metabolically soft spot," meaning it is susceptible to oxidation in the body. mdpi.com This metabolic characteristic is a key consideration in drug development, leading researchers to synthesize and evaluate the corresponding sulfoxides (thiomorpholine-1-oxides) and sulfones to understand their biological activity. mdpi.com

Design and Synthesis of Bioactive Molecules Incorporating the Thiomorpholine-1-oxide Moiety

The synthesis of molecules containing the thiomorpholine-1-oxide moiety is a critical step in their evaluation as potential drug candidates. A common and straightforward method for this synthesis involves the mild oxidation of a parent thiomorpholine compound. mdpi.com This transformation is often achieved using oxidizing agents such as hydrogen peroxide (H₂O₂). mdpi.com

The general synthetic approach can be summarized as:

Formation of the core thiomorpholine structure: This can be accomplished through various synthetic routes. jchemrev.comnih.gov

Introduction of desired substituents: Functional groups are added to the thiomorpholine ring or associated parts of the molecule to create a library of analogues.

Oxidation of the sulfur atom: The thiomorpholine derivative is treated with a mild oxidizing agent to form the corresponding thiomorpholine-1-oxide. mdpi.com

Role in Modulating Biological Activity in Pharmaceutical Development

A notable example of this is found in the development of novel oxazolidinone antibiotics. Structure-activity relationship (SAR) studies on S-oxide thiomorpholine oxazolidinones have led to the identification of new compounds with potent in vitro activity against gram-positive bacteria. jchemrev.com In some cases, these analogues have demonstrated efficacy that is superior or comparable to Linezolid, an established antibiotic. jchemrev.com This highlights the critical role of the thiomorpholine-1-oxide scaffold in achieving enhanced antibacterial potency. The oxidation of the sulfur is a key factor, as the resulting sulfoxide (B87167) can be an active metabolite, making the study of these oxidized forms essential for understanding the full pharmacological profile of a thiomorpholine-based drug candidate. jchemrev.commdpi.com

Structure-Activity Relationship (SAR) Studies of Thiomorpholine-1-oxide Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For thiomorpholine-1-oxide derivatives, these studies focus on how modifications to the molecule's structure impact its pharmacological effects.

Impact of Substituents on Pharmacological Profiles

Research into thiomorpholine-1-oxide derivatives has demonstrated that the nature and position of substituents have a profound impact on their pharmacological profiles. In the context of S-oxide thiomorpholine oxazolidinones developed as antibacterial agents, a clear SAR has emerged. jchemrev.com Studies have shown a preference for smaller, lipophilic groups at the C-5 position of the oxazolidinone ring to achieve optimal activity. jchemrev.com However, an interesting exception to this trend is the tolerance for larger, extended cinnamamide substituents, which also result in potent compounds. jchemrev.com

The following table summarizes the observed impact of C-5 substituents on the antibacterial activity of S-oxide thiomorpholine oxazolidinones.

| C-5 Substituent Type | General Impact on Activity | Example Analogue Efficacy |

| Small, Lipophilic Groups | Preferred for Potency | Compound 12a (ED₅₀ 3.75 mg/kg) showed superior oral efficacy to Linezolid (ED₅₀ 5 mg/kg) |

| Extended Cinnamamides | Well-Tolerated, Potent | Analogue 12b (ED₅₀ 6.52 mg/kg) displayed efficacy comparable to Linezolid |

Data sourced from a review of SAR studies on oxazolidinones. jchemrev.com

Analog Design and Optimization Strategies

The insights gained from SAR studies are directly applied to the design and optimization of new drug candidates. The development of S-oxide thiomorpholine oxazolidinones serves as a prime example of this strategy. By identifying the beneficial characteristics of certain substituents, medicinal chemists can rationally design new analogues with improved potency and pharmacokinetic properties.

The optimization process often involves:

Scaffold Hopping: Replacing a known active core (like morpholine) with a thiomorpholine or thiomorpholine-1-oxide to explore new chemical space and patent opportunities.

Substituent Modification: Systematically altering functional groups on the scaffold to enhance target binding and/or improve metabolic stability.

Bioisosteric Replacement: Exchanging parts of the molecule with other groups that have similar physical or chemical properties to fine-tune activity.

The successful optimization of S-oxide thiomorpholine oxazolidinones, leading to compounds with improved efficacy over existing drugs like Linezolid, underscores the value of these analog design strategies in modern drug discovery. jchemrev.com

Applications in Targeted Therapeutic Areas

The primary therapeutic area where thiomorpholine-1-oxide derivatives have shown significant promise is in the field of antibacterials. jchemrev.com The research into S-oxide thiomorpholine oxazolidinones has specifically targeted infections caused by gram-positive bacteria. jchemrev.com Given the rising threat of antibiotic-resistant strains, the development of new classes of antibiotics with novel mechanisms of action is a critical area of research. The promising results from studies on these compounds suggest their potential utility in treating serious bacterial infections. jchemrev.com

While the main focus has been on antibacterial agents, the broader family of thiomorpholine derivatives has been investigated for a wide range of other therapeutic applications, including:

Antitubercular jchemrev.com

Antioxidant nih.gov

Hypolipidemic nih.gov

Antimalarial acs.org

Future research may explore the potential of the thiomorpholine-1-oxide scaffold in these and other disease areas.

Anti-inflammatory and Analgesic Drug Development

The thiomorpholine core structure is integral to the development of new anti-inflammatory and analgesic agents. jchemrev.comresearchgate.net Thiomorpholine-1,1-dioxide hydrochloride, a closely related derivative, is widely utilized as a key intermediate in the synthesis of pharmaceuticals within this class, aiming to enhance therapeutic options for patients. chemimpex.com Research has shown that thoughtfully substituted morpholine (B109124) and thiomorpholine derivatives exhibit significant anti-inflammatory and pain-reducing properties. jchemrev.comresearchgate.net

One study highlighted a thiomorpholine derivative that demonstrated a potential to interfere with inflammatory processes by reducing carrageenan-induced paw edema in an animal model. This activity suggests that compounds derived from this scaffold could play a role in managing inflammation, a key factor in conditions like atherosclerosis.

Antimicrobial and Antifungal Investigations

The thiomorpholine scaffold has been a fruitful area of investigation for new antimicrobial and antifungal agents. jchemrev.comresearchgate.net Derivatives have shown activity against a range of pathogens. For instance, combinatorial libraries of N-acylated thiomorpholine S-oxide phenyloxazolidinones have been synthesized and evaluated for their antimicrobial properties. From these libraries, several potent leads were identified, including orally active oxazolidinones with enhanced activity against respiratory tract pathogens such as Haemophilus influenzae and Moraxella catarrhalis.

In other studies, newly synthesized 4-thiomorpholin-4-ylbenzohydrazide derivatives were tested for their in-vitro antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as for antifungal activity against Aspergillus niger and Candida albicans. The results indicated that the nature and position of substituents on the benzene ring significantly impacted the antimicrobial activities of the synthesized compounds.

| Derivative Class | Target Pathogen | Observed Activity |

|---|---|---|

| Thiomorpholine S-oxide phenyloxazolidinones | Haemophilus influenzae | Enhanced antibacterial activity |

| Thiomorpholine S-oxide phenyloxazolidinones | Moraxella catarrhalis | Enhanced antibacterial activity |

| 4-thiomorpholin-4-ylbenzohydrazide-hydrazones | Staphylococcus aureus (Gram-positive) | Antibacterial activity observed |

| 4-thiomorpholin-4-ylbenzohydrazide-hydrazones | Escherichia coli (Gram-negative) | Antibacterial activity observed |

| 4-thiomorpholin-4-ylbenzohydrazide-hydrazones | Aspergillus niger | Antifungal activity observed |

| 4-thiomorpholin-4-ylbenzohydrazide-hydrazones | Candida albicans | Antifungal activity observed |

Anticancer Research and Modulating Drug Sensitivity

The thiomorpholine ring is a valuable structural unit in the design of novel anticancer agents due to its ability to enhance pharmacokinetic and pharmacodynamic properties. researchgate.net Several studies have indicated that this scaffold contributes to significant anticancer effects. jchemrev.comresearchgate.netresearchgate.net

In one study, a new series of 4-(4-{[2-(4-phenylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine derivatives was synthesized and tested in vitro for anticancer activity against the A549 human lung carcinoma cell line. The research identified several compounds with potent inhibitory activity. researchgate.net Notably, the most active compound showed a high degree of selectivity toward the cancer cell line when compared to a healthy cell line (L929). researchgate.net

| Derivative | Cancer Cell Line | Healthy Cell Line | IC₅₀ Value (A549) | IC₅₀ Value (L929) |

|---|---|---|---|---|

| Compound 3f (4-CH₃ phenyl derivative) | A549 (Lung Carcinoma) | L929 (Fibroblast) | 3.72 µM | > 500 µM |

Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Development

Thiomorpholine derivatives have been identified as a promising scaffold for the development of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes mellitus (T2DM). jchemrev.comresearchgate.net DPP-IV inhibitors work by preventing the breakdown of incretin hormones, which play a crucial role in regulating insulin secretion. mdpi.commdpi.com Researchers have designed and synthesized thiomorpholine-bearing compounds specifically targeting the DPP-IV enzyme. jchemrev.com While much of the approved "gliptin" class of drugs is based on other heterocyclic structures, the exploration of diverse scaffolds like thiomorpholine continues to be an important area of research for developing new and improved DPP-IV inhibitors. jchemrev.comnih.gov

Research into Retinal Protective Activity

In addition to their other pharmacological applications, thiomorpholine derivatives have been investigated for their potential retinal protective activity. jchemrev.comresearchgate.net This line of research suggests that compounds based on the thiomorpholine scaffold could be developed to protect against retinal degeneration and other ophthalmological conditions. While specific details from primary studies are limited in the available literature, review articles consistently identify this as a recognized area of utility for this class of compounds. jchemrev.comresearchgate.net

Antiatherogenic Agent Research

Derivatives of thiomorpholine have shown significant promise in the research of antiatherogenic agents, primarily through their hypolipidemic and antioxidant activities. Atherosclerosis is a complex disease often linked to high levels of cholesterol and oxidative stress.

A series of thiomorpholine derivatives incorporating an antioxidant moiety were found to inhibit lipid peroxidation. jchemrev.com The most active compound in one study demonstrated a remarkable ability to lower key lipid levels in the plasma of hyperlipidemic rats. jchemrev.com The proposed mechanism involves the inhibition of the enzyme squalene (B77637) synthase, which reduces cholesterol formation, coupled with antioxidant properties that prevent the oxidation of low-density lipoprotein (LDL). jchemrev.com

| Lipid Parameter | Percentage Reduction |

|---|---|

| Plasma Triglyceride | 80% |

| Total Cholesterol | 78% |

| Low-Density Lipoprotein (LDL) | 76% |

Advanced Materials Science and Polymer Chemistry

Incorporation of Thiomorpholine-1-oxide Moieties into Polymeric Structures

The integration of thiomorpholine-1-oxide units into polymer chains offers a versatile platform for creating advanced materials with tailored properties. The presence of the sulfoxide (B87167) group imparts a strong hydrophilic character, while the tertiary amine within the ring provides pH-sensitivity. This combination allows for the development of sophisticated polymers for various applications in materials science.

A notable advancement in this area is the synthesis of polymers that can respond to multiple environmental stimuli, such as pH and temperature. Researchers have successfully synthesized a new class of polymers containing thiomorpholine (B91149) oxide units, specifically poly(ethylthiomorpholine oxide methacrylate) (PTHOXMA), through Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. mdpi.com This method allows for the creation of well-defined polymers with controlled molecular weights and architectures.

The synthesis process begins with the preparation of the monomer, ethylthiomorpholine oxide methacrylate (THOXMA). This is typically achieved in a two-step process: first, the nucleophilic substitution of 2-bromoethylmethacrylate with thiomorpholine to produce ethyl thiomorpholine methacrylate (THMA), followed by a mild oxidation of the sulfur atom using hydrogen peroxide to yield the desired THOXMA monomer. mdpi.combldpharm.com

Interactive Data Table: Monomer Synthesis Yields

| Step | Reaction | Product | Yield (%) |

| 1 | Nucleophilic Substitution | Ethyl thiomorpholine methacrylate (THMA) | 75-83 |

| 2 | Mild Oxidation | Ethylthiomorpholine oxide methacrylate (THOXMA) | 80 |

The resulting PTHOXMA homopolymer exhibits dual sensitivity. The tertiary amine function is protonable and sensitive to pH, while the polymer's solubility in water is dependent on temperature, a characteristic known as a Lower Critical Solution Temperature (LCST). mdpi.com The polymer possesses a pKₐ value of approximately 5.6, indicating a weakly acidic character. mdpi.com This pH sensitivity means that in acidic environments (below its pKₐ), the polymer becomes protonated and highly soluble, showing no LCST behavior. mdpi.comnih.gov However, at physiological (pH 7.4) and alkaline pH, it displays distinct cloud points, which can be tuned by copolymerizing THOXMA with other monomers like hydroxyethyl methacrylate (HEMA). mdpi.comnih.gov

Interactive Data Table: Properties of PTHOXMA

| Property | Value | Conditions |

| pKₐ | ~5.6 | - |

| LCST | ~65 °C | pH 7.4 |

| LCST | ~58 °C | pH 10 |

| LCST | Not Observed | pH 4 |

This dual responsiveness makes these polymers attractive candidates for "smart" materials in biomedical applications, where changes in local pH and temperature can trigger a desired response. mdpi.comnih.gov

The sulfur atom in the thiomorpholine ring is a "metabolically soft spot" that is susceptible to oxidation. mdpi.com This property is harnessed to create oxidation-sensitive drug delivery systems. acs.orgchemrxiv.org These systems are designed to be stable under normal physiological conditions but to release their therapeutic payload in response to elevated levels of reactive oxygen species (ROS), which are often found in diseased tissues like tumors. acs.orgchemrxiv.orgachemblock.com

The underlying principle involves a change in polarity upon oxidation. The thioether group of a thiomorpholine moiety is relatively hydrophobic. When incorporated into the core of a self-assembled nanostructure, such as a polymeric micelle, it helps to stabilize the structure and retain the encapsulated drug. acs.org Upon exposure to an oxidizing agent like hydrogen peroxide (H₂O₂), the thioether is converted to a hydrophilic sulfoxide (thiomorpholine-1-oxide) or sulfone. mdpi.comacs.org This transition from a hydrophobic to a hydrophilic state increases the water solubility of the polymer chains, leading to the destabilization and disassembly of the micellar structure and the subsequent release of the drug. acs.orgchemrxiv.org

Research has shown that the oxidation sensitivity can be finely tuned by altering the chemical structure of the substituents bound to the sulfur atom. acs.orgchemrxiv.org In studies using thiomorpholine amide (TMAM) as a model, micelles were developed that demonstrated moderate oxidation sensitivity. These micelles were stable in normal cells but were destabilized in cancer cells (which have higher ROS levels), leading to enhanced selective toxicity of the encapsulated drug (e.g., doxorubicin) towards the cancer cells. acs.orgchemrxiv.org This approach highlights the potential for creating targeted drug delivery vehicles that respond to the specific microenvironment of diseased tissues. acs.orgachemblock.com

Thiomorpholine-1-oxide in Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions that govern the organization of molecules into larger, functional assemblies. The thiomorpholine-1-oxide moiety, with its potential for hydrogen bonding and its tunable hydrophilicity, is an intriguing component for designing such systems.

The process of polymerization-induced self-assembly (PISA) is a powerful method for producing nanostructures of various morphologies in a single step. researchgate.net Studies using N-acryloylthiomorpholine (NAT), a precursor monomer, have shown that it undergoes a unique self-assembly behavior during aqueous RAFT dispersion polymerization. researchgate.net This process can generate a range of common solution morphologies, including spheres, worms, and vesicles, even at very low molar masses. researchgate.net

The resulting polymers are rich in thioether groups. The oxidation of these thioether moieties to sulfoxides (the defining feature of thiomorpholine-1-oxide) dramatically increases the hydrophilicity of the polymer block. mdpi.com This change can be used as a trigger to induce the disassembly of the pre-formed nanostructures. For instance, nanoparticles formed from NAT polymerization can be disintegrated upon oxidation of the thioether groups to the corresponding sulfoxides. This redox-responsive behavior is a key feature in the design of dynamic supramolecular systems and materials that can be controllably degraded or altered after their initial formation.

A review of available scientific literature did not yield specific research findings or detailed examples of Thiomorpholine-1-oxide hydrochloride being utilized in host-guest chemistry applications. This area of supramolecular chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule. While the structural features of the thiomorpholine-1-oxide ring could theoretically participate in such interactions, dedicated studies appear to be limited or not widely published.

Thiomorpholine-1-oxide in Coordination Chemistry

Coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. The thiomorpholine-1-oxide molecule contains potential donor atoms—specifically the sulfoxide oxygen and the ring nitrogen—that could coordinate with metal centers. However, based on a search of published scientific literature, there is a lack of specific studies detailing the synthesis and characterization of coordination complexes where this compound acts as a primary ligand. Research in this specific sub-field appears to be an area that is not yet extensively explored.

Ligand Design and Metal Complexation

This compound, as a derivative of thiomorpholine, presents intriguing possibilities in the field of ligand design and coordination chemistry. The thiomorpholine-1-oxide moiety contains two potential donor atoms for coordination to a metal center: the nitrogen atom of the saturated ring and the oxygen atom of the sulfoxide group. The protonation of the nitrogen atom in the hydrochloride salt form, however, significantly influences its coordination behavior.

In its deprotonated form (thiomorpholine-1-oxide), the nitrogen atom would be available for coordination. However, the presence of the sulfoxide group introduces a key feature. Sulfoxides are known to be ambidentate ligands, capable of coordinating to metal ions through either the sulfur or the oxygen atom. The choice of the coordination mode is generally governed by the Hard and Soft Acids and Bases (HSAB) principle. Hard metal ions, which are typically highly charged and less polarizable, tend to prefer coordination with the hard oxygen donor atom. Conversely, soft metal ions, which are more polarizable and have lower charge densities, generally favor coordination with the softer sulfur atom. For many transition metals used in catalysis, such as ruthenium, rhodium, iridium, palladium, platinum, and copper, there is a notable preference for S-coordination with sulfoxide ligands. uwa.edu.au

The coordination of thiomorpholine-1-oxide to a metal center can lead to the formation of various complex geometries, including mononuclear and polynuclear structures. The steric bulk of the thiomorpholine ring can also play a role in dictating the coordination environment around the metal ion. The specific stereochemistry of the sulfoxide group (either axial or equatorial relative to the chair conformation of the thiomorpholine ring) could also influence the spatial arrangement of the resulting metal complex.

While specific studies on the metal complexation of this compound are not extensively documented in peer-reviewed literature, the fundamental principles of coordination chemistry suggest that it can act as a versatile ligand upon deprotonation, offering multiple coordination modes and the potential to form structurally diverse metal complexes.

Catalytic Applications of Thiomorpholine-1-oxide Metal Complexes

While there is a lack of specific research detailing the catalytic applications of metal complexes derived directly from this compound, the broader class of metal-sulfoxide complexes has demonstrated significant utility in various catalytic transformations. By extension, it is plausible to hypothesize the potential catalytic activities of thiomorpholine-1-oxide metal complexes.

Metal complexes containing sulfoxide ligands are notably active in oxidation catalysis. frontiersin.orgnih.gov Specifically, they have been employed in the catalytic oxidation of sulfides to sulfoxides and sulfones. frontiersin.orgnih.gov This reactivity is particularly relevant given that the ligand itself is a sulfoxide. A hypothetical metal complex of thiomorpholine-1-oxide could potentially catalyze similar oxidation reactions on other organic substrates. The electronic and steric properties imparted by the thiomorpholine-1-oxide ligand would be expected to influence the catalytic efficiency and selectivity of such reactions.

The table below outlines potential catalytic applications of hypothetical thiomorpholine-1-oxide metal complexes, based on the known reactivity of other metal-sulfoxide systems.

| Catalytic Reaction | Potential Substrate | Potential Product | Metal Center |

| Sulfide (B99878) Oxidation | Aryl sulfides, Alkyl sulfides | Sulfoxides, Sulfones | Molybdenum, Tungsten, Manganese |

| Alcohol Oxidation | Primary and secondary alcohols | Aldehydes and ketones | Ruthenium, Iron |

| Epoxidation | Alkenes | Epoxides | Nickel |

It is important to emphasize that the catalytic activities listed above are extrapolations based on the behavior of analogous sulfoxide-containing metal complexes. frontiersin.orgnih.govresearchgate.net Detailed experimental studies would be necessary to validate these potential applications and to fully elucidate the catalytic capabilities of metal complexes featuring the thiomorpholine-1-oxide ligand. The design of such catalysts would need to consider factors such as the choice of the metal center, the coordination geometry of the complex, and the reaction conditions to achieve optimal performance.

Future Research Directions and Translational Perspectives

Emerging Synthetic Methodologies for Enhanced Efficiency

The development of efficient, scalable, and sustainable synthetic routes is crucial for the widespread investigation and application of thiomorpholine-1-oxide hydrochloride. Traditional multi-step batch syntheses of the thiomorpholine (B91149) core can be time-consuming and generate significant waste. nih.govchemrxiv.org Future research is increasingly focused on modern synthetic strategies that offer higher efficiency and are more environmentally benign.

A significant advancement is the development of continuous flow processes for the synthesis of the thiomorpholine backbone. researchgate.net One such method involves a telescoped photochemical thiol-ene reaction between cysteamine (B1669678) hydrochloride and vinyl chloride, which are low-cost starting materials. nih.govacs.org This approach can be conducted under highly concentrated conditions using a small amount of a photocatalyst, leading to a half-mustard intermediate that is subsequently cyclized. researchgate.netacs.org This continuous flow method is both time- and atom-efficient, offering a scalable and safer alternative to traditional methods that may generate hazardous intermediates. nih.govchemrxiv.org

Once the thiomorpholine core is synthesized, the next critical step is the oxidation of the sulfur atom to form the sulfoxide (B87167). Emerging methodologies favor mild and selective oxidizing agents to ensure high yields and prevent over-oxidation to the sulfone (dioxide). Mild oxidation using hydrogen peroxide (H₂O₂) is a promising green chemistry approach, as the only byproduct is water. mdpi.com The final step, formation of the hydrochloride salt, is a standard procedure that enhances the compound's stability and water solubility.

| Feature | Traditional Batch Synthesis | Emerging Continuous Flow Synthesis |

| Starting Materials | Often involves multi-step conversions from precursors like diethanolamine. nih.govacs.org | Utilizes low-cost, readily available materials like cysteamine hydrochloride. researchgate.net |

| Process Type | Step-wise reactions in large vessels (batch). | Integrated, continuous reaction in microreactors or tube reactors. nih.gov |

| Efficiency | Can be time-consuming (2-54 hours) with variable yields (44-81%). nih.govacs.org | High throughput with significantly reduced reaction times (e.g., 40 min residence time). researchgate.net |

| Safety | May generate hazardous intermediates like nitrogen mustards. nih.gov | Improved safety due to small reaction volumes and better process control. |

| Sustainability | Can generate more chemical waste. | Atom-efficient "click chemistry" reactions minimize byproducts. acs.org |

| Scalability | Scaling up can be challenging and costly. | More easily scalable for industrial production. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Thiomorpholine-1-oxide Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering powerful tools to accelerate the identification and optimization of new drug candidates. hilarispublisher.combpasjournals.com These computational approaches can analyze vast datasets to identify patterns and make predictions that would be impossible for humans alone. jsr.org For thiomorpholine-1-oxide derivatives, AI and ML can be integrated across the entire discovery pipeline.

In the initial stages, AI algorithms can perform large-scale virtual screening of compound libraries to identify derivatives with a high probability of binding to a specific biological target. nih.gov By learning from existing data on chemical structures and their biological activities, ML models can predict the efficacy and potential toxicity of novel thiomorpholine-1-oxide analogs before they are synthesized, saving considerable time and resources. nih.govmdpi.com

Furthermore, generative AI models can design entirely new molecules based on desired properties, exploring a vast chemical space to propose novel thiomorpholine-1-oxide derivatives with optimized characteristics for solubility, bioavailability, and target affinity. nih.gov This data-driven approach allows for a more targeted and efficient design strategy compared to traditional trial-and-error methods. hilarispublisher.com

| Drug Discovery Stage | Application of AI/ML for Thiomorpholine-1-oxide Derivatives |

| Target Identification | Analyzing genomic and proteomic data to identify novel biological targets for which thiomorpholine-1-oxide derivatives may be effective. |

| Hit Identification | Conducting virtual screening of millions of virtual thiomorpholine-1-oxide analogs against a target protein to identify promising "hits". nih.gov |

| Lead Optimization | Using predictive models to guide the chemical modification of hit compounds to improve potency, selectivity, and pharmacokinetic properties (ADME/T). mdpi.com |

| Toxicity Prediction | Employing ML models trained on toxicological data to flag potentially toxic derivatives early in the discovery process. nih.gov |

| Drug Repurposing | Screening existing drugs and thiomorpholine-1-oxide derivatives against different disease models to find new therapeutic uses. nih.gov |

Advancements in Targeted Delivery Systems and Nanomedicine

The efficacy of a therapeutic agent is often determined by its ability to reach the target site in the body at a sufficient concentration without causing systemic toxicity. Nanomedicine and targeted drug delivery systems offer a solution by encapsulating drugs in nanoscale carriers that can be engineered to accumulate at the site of disease. nih.govmdpi.com

Recent research has shown that polymers derived from thiomorpholine oxide possess stimuli-responsive properties. nih.gov For example, poly(ethylthiomorpholine oxide methacrylate) (PTHOXMA) exhibits both pH and temperature sensitivity. nih.gov This "smart" polymer is biocompatible and does not cause lysis or aggregation of red blood cells, making it a promising candidate for advanced drug delivery systems. nih.gov Such polymers could be used to create nanocarriers that release their payload, such as this compound, only in response to specific physiological conditions found in diseased tissues, like the acidic microenvironment of a tumor.

The hydrochloride salt form of the compound is particularly suitable for encapsulation within various nanocarriers due to its aqueous solubility. Future research will likely focus on incorporating this compound into systems like liposomes, polymeric nanoparticles, and hydrogels to improve its pharmacokinetic profile and achieve targeted delivery. nih.govnih.gov

| Nanocarrier System | Description and Potential Application for Thiomorpholine-1-oxide HCl |

| Liposomes | Vesicles composed of lipid bilayers that can encapsulate water-soluble drugs like the hydrochloride salt. They can be modified with targeting ligands to direct them to specific cells. nih.gov |

| Polymeric Nanoparticles | Solid particles made from biodegradable polymers. Can provide sustained release of the encapsulated drug and can be designed to be stimuli-responsive (e.g., using PTHOXMA). nih.govnih.gov |

| Hydrogels | Three-dimensional polymer networks that can absorb large amounts of water and are suitable for localized, sustained drug delivery. |

| Polymer-Drug Conjugates | Covalent attachment of the drug to a polymer backbone, which can improve solubility, stability, and circulation time, often relying on the EPR effect for tumor targeting. unipd.it |

Exploration of Novel Biological Activities and Therapeutic Targets

The thiomorpholine scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a wide range of biologically active compounds. jchemrev.comresearchgate.net Derivatives have shown a diverse pharmacological profile, including antimicrobial, antioxidant, hypolipidemic, and anticancer activities. acs.orgnih.govontosight.ai The introduction of a sulfoxide group at the 1-position can significantly modulate these properties, often enhancing potency or altering the mechanism of action. ontosight.ai

Thiomorpholine-1-oxide derivatives have been specifically investigated for their potential as antimicrobial, antiviral, and anticancer agents. ontosight.ai For instance, certain thiomorpholine derivatives have demonstrated antitubercular activity against Mycobacterium smegmatis. jchemrev.com Others have shown promise as hypolipidemic agents by inhibiting lipid peroxidation and reducing levels of triglycerides and cholesterol in preclinical models. jchemrev.comnih.gov

| Known & Potential Biological Activities | Associated Therapeutic Targets & Disease Areas |

| Antimicrobial/Antifungal | Bacterial and fungal infections, including drug-resistant strains and tuberculosis. ontosight.aijchemrev.com |

| Anticancer | Various cancer types; potential targets include kinases and other enzymes involved in cell proliferation. ontosight.ai |

| Antioxidant/Anti-inflammatory | Diseases associated with oxidative stress and inflammation, such as atherosclerosis. nih.govresearchgate.net |

| Hypolipidemic | Hyperlipidemia and related cardiovascular diseases; potential inhibition of enzymes like squalene (B77637) synthase. jchemrev.comnih.gov |

| Antiviral | Viral infections. ontosight.ai |

| Neuroprotective | Neurodegenerative diseases. researchgate.net |

Sustainable and Scalable Production of this compound for Industrial Applications

For any promising compound to move from the laboratory to industrial application, its production must be both economically viable and environmentally sustainable. The development of scalable and "green" manufacturing processes is therefore a critical area of future research for this compound.

As highlighted previously, continuous flow chemistry represents a paradigm shift from traditional batch manufacturing. nih.gov The photochemical flow synthesis of the thiomorpholine core is a prime example of a sustainable and scalable process. researchgate.netacs.org It minimizes waste, improves safety, reduces energy consumption, and allows for facile scaling-up by extending operation time or using parallel reactors.

The subsequent oxidation and salt formation steps must also be optimized for industrial scale. The use of hydrogen peroxide as an oxidant is preferable to agents like potassium permanganate (B83412), as it is cheaper and produces only water as a byproduct, aligning with the principles of green chemistry. mdpi.comgoogle.com Optimizing reaction conditions to maximize yield and purity while minimizing downstream purification steps will be essential for creating a cost-effective industrial process.

| Production Aspect | Batch Processing | Continuous Flow Processing |

| Scalability | Difficult; requires larger, more expensive reactors. | Simple; achieved by running the process for longer or in parallel. nih.gov |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer with small reaction volumes and superior heat transfer. |

| Efficiency | Lower space-time yield; significant downtime between batches. | High space-time yield; capable of 24/7 operation. researchgate.net |

| Sustainability | Often less energy-efficient and can generate more solvent and reagent waste. | More energy-efficient and facilitates easier recycling of solvents and catalysts. |

| Cost | High capital expenditure for large-scale reactors. | Lower capital expenditure; potential for lower operational costs. nih.gov |

常见问题

Basic Research Questions

Q. What are the critical physicochemical properties of Thiomorpholine-1-oxide hydrochloride that influence experimental design?

- Answer: Key properties include its molecular formula (C₄H₁₀ClNOS), molecular weight (155.64 g/mol), and stability under recommended storage conditions (dry, inert atmosphere, and protection from moisture) . While water solubility data are unavailable, its sensitivity to strong acids/alkalis and oxidizing agents necessitates inert handling conditions . Researchers should prioritize empirical determination of solubility and partition coefficients if unreported in literature.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer: Use personal protective equipment (PPE) including chemical-resistant gloves, tight-fitting goggles, and lab coats. Engineering controls (e.g., fume hoods) are critical due to its destructive effects on mucous membranes . Avoid incompatible materials like strong oxidizers and ensure storage in sealed, moisture-resistant containers under inert gas .

Q. How should researchers address gaps in physicochemical data (e.g., water solubility, partition coefficients) for this compound?

- Answer: Employ standardized methods such as shake-flask experiments for partition coefficient determination and gravimetric analysis for solubility. Cross-validate results using computational tools like Hansen solubility parameters or QSPR models .

Advanced Research Questions

Q. What synthetic strategies can optimize the yield and purity of this compound?

- Answer: Synthesis routes involving oxidation of thiomorpholine derivatives (e.g., using hydrogen peroxide) followed by hydrochloride salt formation are common . Purification via recrystallization in anhydrous solvents (e.g., ethanol/ethyl acetate mixtures) can enhance purity. Monitor reaction progress with TLC or HPLC, adapting methods from analogous compounds .

Q. How can analytical methods be validated for quantifying this compound in complex matrices?